molecular formula C9H10F3NO B13317592 (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL

(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL

Cat. No.: B13317592
M. Wt: 205.18 g/mol
InChI Key: HBCCKHNJWLUYHT-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and (S)-alanine.

    Formation of Intermediate: The aldehyde group of 2,4,5-trifluorobenzaldehyde is reacted with (S)-alanine under reductive amination conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.

    Biological Research: It is used as a probe in biochemical studies to understand the interactions of amino alcohols with biological targets.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-phenylpropan-1-OL
  • (3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(3,4-difluorophenyl)propan-1-OL

Comparison:

    Uniqueness: The presence of the trifluorophenyl group in (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL imparts unique chemical and biological properties compared to its analogs. The trifluorophenyl group can enhance lipophilicity and metabolic stability, making it a valuable compound in drug design.

    Chemical Properties: The trifluorophenyl group also influences the compound’s reactivity, making it more resistant to metabolic degradation.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F3NO/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-14/h3-4,9,14H,1-2,13H2/t9-/m0/s1

InChI Key

HBCCKHNJWLUYHT-VIFPVBQESA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@H](CCO)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(CCO)N

Origin of Product

United States

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